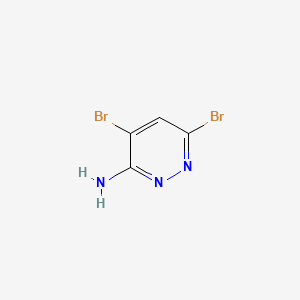

4,6-Dibromopyridazin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromopyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXKTTUTGHERSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673176 | |

| Record name | 4,6-Dibromopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206487-35-5 | |

| Record name | 4,6-Dibromopyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4,6 Dibromopyridazin 3 Amine and Its Derivatives

Direct Synthetic Routes to the 4,6-Dibromopyridazin-3-amine Core

The direct synthesis of this compound (CAS Number: 1206487-35-5) is a challenging endeavor due to the difficulty in controlling the regioselectivity of bromination on the pyridazin-3-amine core. nih.govsigmaaldrich.com The pyridazine (B1198779) ring is an electron-deficient system, but the presence of an activating amino group at the C3 position directs electrophilic substitution.

A plausible, though not widely documented, direct approach involves the exhaustive bromination of pyridazin-3-amine. The initial bromination, often using a mild brominating agent like N-bromosuccinimide (NBS), typically occurs at the C4 position, which is activated by the adjacent amino group. Achieving a second bromination selectively at the C6 position requires overcoming the deactivating effect of the first bromine atom and the inherent reactivity patterns of the substituted ring. Harsh reaction conditions could lead to a mixture of polybrominated products or decomposition. Therefore, precursor-based methods are generally favored for a more controlled and efficient synthesis.

Precursor-Based Synthetic Approaches to Functionalized Pyridazines

A more common and controllable strategy involves the use of readily available pyridazine precursors, which are then functionalized through a series of reactions to yield the desired product.

Commercially available dichloropyradizines, such as 3,6-dichloropyridazine, serve as versatile starting materials for the synthesis of a wide array of pyridazine derivatives. google.comresearchgate.net The synthesis of 3-amino-6-arylpyridazines, for instance, can be achieved in two steps: a nucleophilic aromatic substitution (SNAr) to introduce the amino group, followed by a palladium-catalyzed Suzuki coupling to add the aryl group. researchgate.net

A hypothetical route to this compound starting from a dichloropyridazine precursor could involve several key transformations. For example, starting with 3,4,6-trichloropyridazine, a selective nucleophilic substitution could potentially introduce an amino group at the C3 position. This would be followed by the replacement of the remaining chlorine atoms with bromine, possibly through a halogen exchange reaction or by conversion to a different functional group that can then be brominated. The reactivity of each chlorine atom is influenced by the electronic effects of the ring nitrogens and other substituents, making selective substitution a complex but feasible task.

Regioselectivity is a critical factor in the synthesis of specifically substituted pyridazines. The bromination of pyridazin-3-amine with reagents like N-bromosuccinimide (NBS) in a solvent such as acetonitrile (B52724) has been shown to favor substitution at the 4-position. This selectivity is driven by the electron-donating amino group at C3, which activates the adjacent C4 position for electrophilic attack.

To synthesize the 4,6-dibromo derivative, a two-step bromination strategy is often employed.

First Bromination : Pyridazin-3-amine is treated with one equivalent of a brominating agent (e.g., NBS) to produce 4-Bromopyridazin-3-amine as the major product.

Second Bromination : The resulting 4-Bromopyridazin-3-amine is subjected to a second bromination. The existing amino and bromo substituents direct the incoming electrophile. The C6 position is a likely target for the second bromination, leading to the desired this compound.

Computational methods, such as the RegioSQM model, can predict the most likely sites for electrophilic aromatic substitution by calculating the proton affinity at each aromatic carbon atom, providing a theoretical basis for rationalizing and predicting these regiochemical outcomes. rsc.org

Synthesis from Dichloropyridazine Precursors via Nucleophilic Substitution

Diversification of the Pyridazine Scaffold

To explore the chemical space around the pyridazine core for applications in drug discovery and materials science, efficient methods for generating derivatives are essential. Modern synthetic techniques like microwave-assisted synthesis and multi-component reactions are particularly well-suited for this purpose.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govgeorgiasouthern.edu This technique often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.combenthamdirect.com The synthesis of various pyridazine derivatives has been successfully achieved using microwave irradiation. These reactions can often be performed under solvent-free conditions, further enhancing their "green" credentials. tandfonline.com

Several studies have demonstrated the utility of MAOS in pyridazine chemistry. For example, an efficient synthesis of sulfonamide derivatives with a pyridazine moiety was developed using microwave irradiation. nih.gov Another study reported a one-pot, three-component synthesis of thiazolyl-pyridazinediones under microwave heating. mdpi.com These protocols highlight the versatility of MAOS for rapidly accessing diverse pyridazine structures.

Table 1: Examples of Microwave-Assisted Synthesis of Pyridazine Derivatives

| Starting Materials | Product Type | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrazones, Ethyl Cyanoacetate, Ammonium (B1175870) Acetate | Polyfunctional Pyridazines | Solvent-free, Domestic Microwave | ~97% | tandfonline.com |

| Sulfonamides, Various Reagents | Heterocyclic Sulfonamides | Microwave Irradiation | Not specified | nih.gov |

| Thiazolone, Maleic Anhydride (B1165640), Hydrazine Hydrate | Thiazolyl-Pyridazinediones | 500 W, 150°C, 4 min | High/Efficient | mdpi.com |

| 4,6-Diketone/Ketoacid, Hydrazine | Tri-substituted Pyridazines | Variable Temp/Time, Basic Conditions | High/Efficient | georgiasouthern.edu |

| Pyridazinium Ylides, Activated Alkynes | Fused Pyrrolopyridazines | Microwave Irradiation | Higher than TH | benthamdirect.com |

TH: Conventional Thermal Heating

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. beilstein-journals.orgorganic-chemistry.org This approach is prized in medicinal chemistry for its ability to rapidly generate large libraries of structurally diverse compounds for high-throughput screening. taylorfrancis.comnih.gov

While direct MCRs for the this compound core are not common, the principles of MCRs are widely applied to synthesize diverse heterocyclic systems, including those containing the pyridazine nucleus or related diazine structures. For example, the Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has been used to synthesize libraries of imidazo[1,2-b]pyridazines. researchgate.net Other classical MCRs like the Biginelli, Hantzsch, and Ugi reactions are staples in combinatorial chemistry for creating vast collections of heterocyclic compounds. nih.gov The application of these powerful reactions allows for the systematic exploration of structure-activity relationships by enabling the facile introduction of diverse substituents onto a common scaffold.

Advanced Approaches for N-Substituted Pyridazine Synthesis

The synthesis of N-substituted pyridazine derivatives is crucial for modulating the physicochemical and biological properties of the core structure. Modern synthetic strategies have moved beyond classical methods to offer greater efficiency, selectivity, and functional group tolerance.

One advanced approach involves the direct conversion of nitriles to N-substituted amides using water-soluble catalysts. scielo.br For instance, a copper(II) porphyrazinato complex has been shown to efficiently catalyze the reaction between various nitriles and primary aliphatic amines in refluxing water, yielding N-substituted amides. scielo.br This method is noted for its environmental benefits and the reusability of the catalyst. scielo.br While this demonstrates a general strategy for N-alkylation, another sophisticated technique is the palladium-catalyzed amination of aryl halides, which has become a cornerstone for synthesizing substituted anilines and related aromatic amines. nih.gov This cross-coupling allows for the direct formation of a C-N bond between an aryl halide and a nitrogen nucleophile. nih.gov For a substrate like this compound, this could involve either the substitution of the bromo groups or further substitution on the existing amine, although the latter is less common.

Furthermore, pyridine (B92270) N-oxides serve as versatile intermediates for creating substituted pyridines, a strategy that can be conceptually extended to pyridazines. researchgate.net The N-oxide group activates the heterocyclic ring, facilitating reactions with both electrophiles and nucleophiles. researchgate.net For example, palladium-catalyzed direct arylation of pyridine N-oxides allows for the introduction of aryl groups, which can later be deoxygenated to yield the final substituted pyridine. researchgate.net Pyridazine N-oxides can similarly be used as precursors for metallocarbenes, which can undergo novel transannulation reactions to form valuable indole (B1671886) structures. acs.org

Catalytic Systems in Pyridazine Synthesis

Catalytic systems are fundamental to the efficient and selective synthesis of functionalized pyridazines. Palladium-based catalysts and metal-mediated reactions are particularly prominent, enabling a wide range of transformations on the pyridazine core.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation in modern organic synthesis. researchgate.netresearchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide, is exceptionally useful for the arylation of pyridazine scaffolds. fishersci.co.ukconsensus.app

For dihalogenated substrates like this compound, these reactions can be performed selectively. In the case of 2,5-dibromopyridine, Suzuki coupling can result in a chemoselective reaction, yielding the mono-arylated product. dokumen.pub The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. mdpi.commdpi.com For example, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids was optimized using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane, with electron-rich boronic acids providing better yields. mdpi.com The development of specialized ligands has been a key factor in the broad adoption of these methods, enabling reactions under user-friendly conditions. researchgate.net

The table below summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions on related halogenated nitrogen heterocycles.

| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Ref |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 60-85 | mdpi.com |

| 2,5-dibromopyridine | 2-trimethylstannylpyridine | Not specified (Stille Coupling) | Not specified | Not specified | 70-90 | acs.org |

| N-substituted 4-bromo-7-azaindole | Primary/Secondary Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 82-95 | beilstein-journals.org |

This table presents data from reactions on similar heterocyclic systems to illustrate common catalytic conditions.

Metal-mediated Functionalization Reactions (e.g., Zincation, Bromine-Magnesium Exchange)

Metal-mediated functionalization provides powerful methods for the selective modification of pyridazine rings. Halogen-metal exchange reactions, such as bromine-magnesium exchange, are particularly effective for converting C-Br bonds into reactive organometallic species. researchgate.net The use of "turbo-Grignard" reagents like iPrMgCl·LiCl significantly accelerates the rate of Br-Mg exchange. researchgate.net The potential of these exchange reactions has been explored for the functionalization of the pyridazin-3(2H)-one core. researchgate.net For instance, selective bromine-magnesium exchange can be achieved on brominated pyridazinone derivatives, allowing for subsequent quenching with various electrophiles to introduce new functional groups. researchgate.netacs.org

Directed zincation using highly active bases like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) is another key strategy. researchgate.net This method allows for the regioselective deprotonation of sensitive aromatic and heteroaromatic compounds, including pyridazines, even in the presence of delicate functional groups like aldehydes or nitro groups. researchgate.net The resulting organozinc reagents can then participate in subsequent reactions, such as Negishi cross-coupling, to form new C-C bonds. researchgate.net The regioselectivity of these metalations can be controlled by steric and electronic factors, as well as by the choice of the metalating agent. thieme-connect.com For example, the zincation of pyrimidine (B1678525) and pyrazine (B50134) derivatives with TMPZnCl·LiCl has been shown to produce organozinc reagents in high yields (70-95%). researchgate.net

Scalability Considerations in Synthetic Development

The transition of a synthetic route from laboratory-scale to large-scale production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For pyridazine derivatives, several modern approaches address these scalability challenges.

Microwave-assisted synthesis has been shown to dramatically accelerate reactions, increase yields, and reduce the use of solvents, making it an environmentally friendly option. researchgate.net This technique has been applied to reactions such as [3+2] dipolar cycloadditions for preparing pyridazine derivatives. researchgate.net Similarly, electrosynthesis represents another green and scalable approach, as it often obviates the need for chemical oxidizing or reducing agents by using an electric current. researchgate.net An electrosynthetic protocol for pyrrolo[1,2-b]pyridazine (B13699388) derivatives was shown to be easily scalable and utilized sub-equivalent amounts of iodide salts as a redox mediator. researchgate.net

Another study on the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives demonstrated a scalable sonochemical strategy. acs.org The researchers successfully conducted the reaction using 10 mmol of starting materials, double their initial optimization scale, indicating the potential for larger-scale production. acs.org The development of robust catalytic systems, such as those used in palladium-catalyzed couplings, also contributes to scalability by allowing for high turnover numbers and operationally simple procedures. researchgate.netorganic-chemistry.org

Reactivity Profiles and Reaction Mechanisms of 4,6 Dibromopyridazin 3 Amine

Reactivity of the Halogen Substituents

The bromine atoms on the pyridazine (B1198779) ring are the primary sites of chemical reactivity, primarily through substitution and coupling reactions. Their susceptibility to displacement by various nucleophiles and their participation in metal-catalyzed cross-coupling reactions allow for extensive functionalization of the pyridazine core.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA r) is a key reaction pathway for 4,6-dibromopyridazin-3-amine. In these reactions, a nucleophile replaces one or both of the bromine atoms on the aromatic ring. chemistrysteps.commasterorganicchemistry.com The pyridazine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing bromine substituents. masterorganicchemistry.com

The general mechanism for S NAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequently, the leaving group, in this case, a bromide ion, is eliminated, restoring the aromaticity of the ring. chemistrysteps.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions. chemistrysteps.com The reaction is often facilitated by heating. youtube.com

For instance, studies on similar heterocyclic systems have shown that the reaction of chloropyridines with amines can lead to the substitution of the chlorine atom. youtube.com This highlights the potential for the bromine atoms in this compound to be displaced by various amine nucleophiles.

Cross-Coupling Reaction Dynamics

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The bromine substituents serve as effective leaving groups in these palladium-catalyzed reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly applicable to this compound for the introduction of aryl or vinyl substituents.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for the success and efficiency of the reaction. For example, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with bases like potassium carbonate. libretexts.orgmdpi.com

Research on related dihalogenated pyridazines has demonstrated the feasibility of selective Suzuki-Miyaura coupling, allowing for the stepwise functionalization of the molecule. researchgate.net This suggests that similar selectivity can be achieved with this compound, enabling the synthesis of complex, unsymmetrically substituted pyridazine derivatives. A recent development, termed aminative Suzuki-Miyaura coupling, even allows for the formation of carbon-nitrogen bonds, converting biaryls into diaryl amines. snnu.edu.cnnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Related Pyridazine Scaffolds This table is illustrative and based on reactions of similar compounds, as specific data for this compound was not available in the provided search results.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Chloro-6-phenylpyridazine |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com |

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org this compound can readily participate in Sonogashira coupling to introduce alkynyl moieties onto the pyridazine core.

The reaction mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation with a palladium(II) complex that has been formed through the oxidative addition of the aryl halide. nrochemistry.com Reductive elimination from the palladium complex then yields the final alkynylated product. nrochemistry.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. numberanalytics.comnrochemistry.com

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the reactivity of this compound. masterorganicchemistry.com The two bromine atoms at positions 4 and 6 are not necessarily equivalent in their reactivity, which can be exploited for selective functionalization. The electronic and steric environment of each bromine atom, influenced by the adjacent nitrogen atoms and the amine group, will dictate which position is more susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions. nih.gov

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a key consideration. For instance, in cross-coupling reactions, it is often possible to selectively react one bromine atom while leaving the other intact for subsequent transformations. This allows for the stepwise introduction of different functional groups onto the pyridazine ring. researchgate.net The ability to control both regio- and chemoselectivity is crucial for the efficient synthesis of complex target molecules. mdpi.com

Sonogashira Coupling Reactions

Organometallic Reactivity (e.g., Grignard-type Reactions, Zincation)

The bromine atoms of this compound can be converted into organometallic reagents, such as Grignard or organozinc species, through halogen-metal exchange. These organometallic intermediates can then react with a variety of electrophiles to introduce new functional groups.

Grignard reagents, formed by reacting an alkyl or aryl halide with magnesium metal, are potent nucleophiles and strong bases. sigmaaldrich.compressbooks.pub However, the presence of the acidic amine protons in this compound would likely lead to a reaction with the Grignard reagent, forming an alkane and the magnesium salt of the amine. quora.com This would need to be considered and potentially mitigated through protection of the amine group.

Zincation, the formation of an organozinc reagent, can be achieved through halogen-zinc exchange or by using a directed metalation approach. researchgate.netuni-muenchen.de Organozinc reagents are generally less reactive and more functional group tolerant than their Grignard counterparts. These can then participate in Negishi cross-coupling reactions. researchgate.net Research on related bromopyridazinones has shown that halogen-magnesium exchange followed by transmetalation with a zinc salt is a viable strategy for creating functionalized pyridazinone cores. researchgate.net

Reactivity of the Amine Functionality

The amine group at the 3-position of the pyridazine ring is a key site for various chemical reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyridazine ring and the two bromine atoms.

N-Alkylation and N-Acylation Reactions

The amine group of this compound can undergo N-alkylation and N-acylation reactions. These reactions involve the substitution of one or both hydrogen atoms of the amine group with an alkyl or acyl group, respectively.

N-Alkylation is typically achieved by reacting the amine with an alkyl halide. savemyexams.com This is a nucleophilic substitution reaction where the nitrogen atom's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. savemyexams.com The reaction can proceed to form secondary or tertiary amines. masterorganicchemistry.com A common method for N-alkylation involves the use of alcohols in the presence of a suitable catalyst, following a "borrowing hydrogen" pathway. organic-chemistry.org This method avoids the use of toxic alkylating agents. organic-chemistry.org

Interactive Table: Examples of N-Alkylation Reactions of Amines

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| Primary Amine | Alkyl Halide | Secondary Amine | Heated in ethanol, sealed tube | savemyexams.com |

| Amine | C1-C10 Aliphatic Alcohols | N-Alkylated Amine | Ru(II) complex | organic-chemistry.org |

| 6,6'-Dibromoisoindigo | Tosylate | N-Alkylated Isoindigo | K2CO3, 100°C reflux in DMF | akademisains.gov.my |

| Benzylamine | Methyl Iodide | N-Methylbenzylamine | - | masterorganicchemistry.com |

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). This reaction is a fundamental process for the synthesis of amides and is often used to protect the amine group during multi-step organic syntheses. orientjchem.org Catalyst-free conditions have been developed for efficient N-acylation of amines using acetic anhydride. orientjchem.org

Interactive Table: Examples of N-Acylation Reactions of Amines

| Amine | Acylating Agent | Product | Conditions | Reference |

| Various Amines | Acetic Anhydride | Acylated Product | Solvent-free, 5-15 min | orientjchem.org |

| Aminoalcohols | Acetic Anhydride | N-Acylated Aminoalcohol | Solvent-free | orientjchem.org |

| Sulfonamides | Acetic Anhydride | N-Acylated Sulfonamide | With small amount of solvent | orientjchem.org |

Condensation Reactions and Imine Formation

The amine group of this compound can participate in condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, often water. libretexts.orgebsco.com

A key example is the reaction with aldehydes or ketones to form imines , also known as Schiff bases. libretexts.org This reaction is acid-catalyzed and reversible. libretexts.org The mechanism involves the nucleophilic addition of the primary amine to the carbonyl group, followed by the elimination of water to form the C=N double bond of the imine. libretexts.orgmasterorganicchemistry.com The pH of the reaction is a critical factor, with the optimal rate typically observed around pH 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the removal of the hydroxyl group as water is not favored. libretexts.org

Interactive Table: Key Steps in Imine Formation

| Step | Description |

| 1. Nucleophilic Addition | The primary amine attacks the carbonyl carbon of the aldehyde or ketone. libretexts.org |

| 2. Proton Transfer | A proton is transferred to form a neutral carbinolamine. libretexts.org |

| 3. Protonation | The hydroxyl group of the carbinolamine is protonated. libretexts.org |

| 4. Elimination of Water | A molecule of water is eliminated, forming an iminium ion. libretexts.org |

| 5. Deprotonation | The nitrogen is deprotonated to yield the final imine. libretexts.org |

Oxidative Transformations involving the Amine Group

The amine group in aminopyridazine derivatives can undergo oxidation. For instance, the amine group in a related compound, 4-bromopyridazin-3-amine, can be oxidized to form nitroso or nitro derivatives. While specific studies on the oxidative transformation of the amine group in this compound are not prevalent in the provided search results, the general reactivity of aromatic amines suggests this possibility.

Protonation and Acid-Base Behavior of the Amine

The lone pair of electrons on the nitrogen atom of the amine group makes it basic. libretexts.orglibretexts.org Amines can accept a proton from an acid to form an ammonium (B1175870) salt. libretexts.orgmnstate.edu The basicity of an amine is influenced by the electronic environment of the nitrogen atom. libretexts.org In the case of this compound, the electron-withdrawing nature of the pyridazine ring and the bromine atoms is expected to reduce the basicity of the amine group compared to simple alkylamines. libretexts.orglibretexts.org

The acid-base properties of amines are crucial for processes like extraction from reaction mixtures. By treating a mixture with acid, the amine can be converted to its water-soluble ammonium salt, allowing for its separation from non-basic, neutral compounds. libretexts.org The free amine can then be regenerated by treatment with a base. libretexts.org

The pKa of the conjugate acid of an amine is a measure of its basicity; a higher pKa indicates a stronger base. libretexts.org Simple alkylammonium ions typically have pKa values around 10-11. libretexts.org In contrast, the pKa for a protonated imine is lower, in the range of 5-7. libretexts.org

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies specifically on this compound are limited in the provided search results. However, general principles of reaction mechanisms involving similar functional groups can be applied.

Kinetic Analysis of Reaction Pathways

While no specific kinetic analysis of reactions involving this compound was found, kinetic studies are a powerful tool for elucidating reaction mechanisms. For example, in the formation of imines, the rate-determining step can vary. For weakly nucleophilic amines, the initial addition to the carbonyl group is often the slow step and is acid-catalyzed. masterorganicchemistry.com For more nucleophilic amines, the dehydration step becomes rate-limiting. masterorganicchemistry.com

Kinetic analysis of multi-substrate reactions, such as those potentially involving this compound in enzymatic transformations, can help distinguish between different mechanistic pathways, such as sequential or ping-pong mechanisms. nih.gov

Insufficient Information to Generate Article on the Reactivity and Reaction Mechanisms of this compound

A thorough investigation into the reactivity profiles and reaction mechanisms of this compound has revealed a significant gap in the currently available scientific literature. While general principles of reactivity for pyridazine derivatives and palladium-catalyzed cross-coupling reactions are well-documented, specific mechanistic studies focused on this compound are not presently available. This lack of specific data prevents a detailed and scientifically accurate discussion as per the requested outline.

General reactivity information suggests that this compound participates in common reactions for this class of compounds, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura coupling reactions, the generally accepted mechanism involves three key steps: oxidative addition of the halo-pyridazine to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.

However, to address the specific sections of the requested article, detailed information is required which is currently absent from the public domain. The necessary, but unavailable, information includes:

Advanced Derivatization Approaches and Functionalization of the Pyridazine Core

Strategic Derivatization for Enhanced Synthetic Versatility

The dual functionalities of 4,6-Dibromopyridazin-3-amine—the nucleophilic primary amine and the electrophilic carbon-bromine bonds—necessitate strategic approaches for selective modification. These methods are crucial for building more complex molecular architectures.

The primary amine at the C3 position is a key handle for derivatization. Its modification can alter the compound's electronic properties, protect it during subsequent reactions, or introduce new functionalities. Common derivatization reactions for primary amines, such as acylation, silylation, and alkylation, are widely applicable. researchgate.netiu.edu

Acylation, the addition of an acyl group (-COR), is a frequently used method to protect primary amines. researchgate.net Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride (PFBOC) react with the amine to form stable amide derivatives. researchgate.netiu.edu This transformation is beneficial as it not only protects the amine but can also increase the volatility of the compound, which is advantageous for gas chromatography. researchgate.net N-hydroxysuccinimide (NHS) esters are also effective for acylating primary amines, though care must be taken to avoid side reactions with other nucleophiles if present. researchgate.net

Silylation involves replacing the active hydrogen of the amine with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This method significantly increases the volatility and thermal stability of the analyte. iu.edu Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which is highly reactive and effective for creating TMS derivatives. iu.edu

Alkylation methods can introduce alkyl groups onto the amine. For instance, dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) has been shown to form dimethylaminomethylene derivatives with primary amines, improving their chromatographic behavior. iu.edu

| Derivatization Type | Reagent Class | Example Reagent(s) | Purpose |

| Acylation | Anhydrides, Acid Chlorides | Trifluoroacetic anhydride (TFAA), Pentafluorobenzoyl chloride (PFBOC) | Protection of amine group, increased volatility for GC. researchgate.netiu.edu |

| Silylation | Silyl Amides | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility and thermal stability for GC. iu.edu |

| Alkylation | Acetal | Dimethylformamide-dimethyl acetal (DMF-DMA) | Improved chromatographic properties. iu.edu |

This table summarizes common derivatization strategies for the primary amine group.

Orthogonal functionalization allows for the selective reaction at the C4 and C6 bromine positions without affecting the amine group, which may be protected beforehand. This approach is dominated by transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

Palladium-catalyzed reactions are particularly prominent. The Suzuki-Miyaura coupling, for instance, can be used to react the bromopyridazine with boronic acids to introduce new aryl or alkyl groups. Similarly, Negishi cross-coupling reactions utilize organozinc reagents to functionalize the bromine sites, often with high chemoselectivity. nih.gov Research has shown that in compounds like 2-bromo-5-stannylpyridines, Pd-catalyzed coupling occurs selectively at the bromine position, leaving the stannyl (B1234572) group available for subsequent Stille couplings. nih.gov

The Buchwald-Hartwig amination offers a route to introduce new nitrogen-based substituents at the bromine positions. These reactions are crucial for synthesizing a diverse library of substituted pyridazine (B1198779) derivatives from the 4,6-dibromo precursor. The ability to perform these couplings selectively at one bromine site over the other, or to replace both, provides immense synthetic flexibility.

Selective Derivatization of Primary Amine Groups

Derivatization for Analytical Performance Enhancement

Undetivatized amines often exhibit poor chromatographic behavior and low detection sensitivity. Chemical derivatization is a critical step to overcome these limitations by modifying the analyte to improve its volatility, stability, and detectability by various analytical instruments.

For Gas Chromatography (GC), derivatization is essential to increase the volatility and thermal stability of polar compounds like this compound. researchgate.net Acylation with fluorinated reagents, such as heptafluorobutyrylimidazole (HFBI), not only increases volatility but also introduces electrophoric groups, making the derivative highly sensitive to electron capture detection (ECD). Silylation is another key technique that reduces polarity and hydrogen bonding, leading to more symmetrical peaks and improved separation in GC analysis. jfda-online.com

In High-Performance Liquid Chromatography (HPLC), primary amines often lack a strong chromophore or fluorophore, making them difficult to detect with standard UV or fluorescence detectors. Pre-column derivatization with reagents that introduce a fluorescent tag is a common strategy. Reagents such as dansyl chloride, 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), and naphthalene-2,3-dicarboxaldehyde (NDA) react with primary amines to yield highly fluorescent products, significantly lowering detection limits. nih.govnih.gov DMQC-OSu is noted for its good selectivity in aqueous solutions and the stability of its derivatives.

| Technique | Reagent Class | Example Reagent | Analytical Improvement |

| Gas Chromatography (GC) | Acylating Agents | Heptafluorobutyrylimidazole (HFBI) | Increased volatility and sensitivity for Electron Capture Detection (ECD). |

| Gas Chromatography (GC) | Silylating Agents | BSTFA, MSTFA | Increased volatility and improved peak shape. jfda-online.com |

| Liquid Chromatography (LC) | Fluorescent Tags | Dansyl Chloride, DMQC-OSu, NDA | Adds a fluorophore for highly sensitive fluorescence detection. nih.govnih.gov |

This table outlines derivatization reagents used to enhance chromatographic analysis.

Mass spectrometry (MS) analysis, particularly when coupled with liquid chromatography (LC-MS), can be greatly enhanced through derivatization. The primary goals are to improve ionization efficiency and to direct the fragmentation process to produce characteristic, structurally informative ions. tandfonline.com

For electrospray ionization (ESI), derivatization can introduce a permanently charged or highly proton-affinities moiety into the molecule, enhancing its signal. tandfonline.com Halogenated compounds like this compound have a high electron affinity, making them potentially suitable for negative ion mode detection via electron capture. scripps.edu However, to enhance positive ion mode detection, derivatization of the amine group is common.

Derivatization can also be designed to yield specific fragmentation patterns under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). This provides improved selectivity and confidence in analyte identification. The MS/MS spectra of derivatized compounds often yield more structurally specific fragment ions compared to their underivatized forms. nih.gov For example, derivatization can be tailored to produce a common product ion or a characteristic neutral loss, which is useful for screening a class of compounds in a complex mixture.

Imaging mass spectrometry, such as matrix-assisted laser desorption/ionization (MALDI-MSI), allows for the visualization of the spatial distribution of molecules within a biological tissue sample. However, detecting small endogenous amine metabolites can be hampered by poor sensitivity and interferences. nih.govnih.gov

On-tissue chemical derivatization is a powerful strategy to overcome these challenges. researchgate.net This involves applying a derivatizing reagent directly onto a tissue slice prior to MALDI analysis. For primary amines, reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferyl aldehyde, CA) have been used effectively. nih.govresearchgate.net The reagent reacts with the amine group in situ, forming a product that is more readily ionized and detected, allowing for clear spatial localization within the tissue. nih.gov This approach simplifies sample preparation and improves the sensitivity and specificity of the imaging experiment, enabling the mapping of amine-containing compounds like this compound or its metabolites in complex biological matrices. nih.gov

Improving Mass Spectrometric Ionization and Fragmentation Profiles

Design of Novel Derivatizing Reagents for Specific Applications

The strategic design of novel derivatizing reagents is crucial for tailoring the properties of the this compound core for specific and advanced applications. This involves the introduction of functional groups that can enhance biological activity, improve selectivity for a particular target, or facilitate further chemical modifications. The inherent reactivity of the pyridazine ring, influenced by the two adjacent nitrogen atoms and the bromo- and amino-substituents, provides a versatile platform for such derivatization.

Recent research has focused on creating derivatizing agents that can be used in cross-coupling reactions to introduce a wide array of substituents onto the pyridazine core. These reactions, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. uni-regensburg.demit.edu For instance, the development of specialized ligands and the use of bifunctional additives that act as both a base and a ligand have expanded the scope of these reactions. uni-regensburg.de

One approach involves the design of reagents for specific biological targets. For example, in the development of antagonists for the Neuropeptide B/W Receptor 1 (NPBWR1), a G-protein coupled receptor, derivatives of pyridazin-3(2H)-one have been synthesized. nih.gov Starting from mucobromic acid, a series of 4,5-dibromopyridazin-3(2H)-ones were prepared and subsequently functionalized through nucleophilic substitution at the 4-position with various phenoxides. nih.gov This strategic derivatization led to the identification of potent and selective antagonists, highlighting the importance of reagent design in medicinal chemistry. nih.gov

Another key area is the development of reagents that enable the functionalization of the pyridazine core through halogen-magnesium exchange reactions. This method allows for the introduction of various electrophiles, leading to a diverse range of substituted pyridazin-3(2H)-one derivatives. researchgate.net The choice of reagents and reaction conditions is critical to control the regioselectivity of these transformations. researchgate.net

Furthermore, the design of derivatizing agents extends to creating building blocks for the synthesis of more complex heterocyclic systems. For example, functionalized thieno[2,3-b]pyridines have been synthesized from 3-cyanopyridine-2(1H)-thiones, which can be prepared from pyridone precursors. sciforum.net This multi-step synthesis demonstrates how carefully designed reagents can be used to construct fused ring systems with potential pharmacological applications.

The table below summarizes examples of novel derivatizing reagents and their specific applications in the functionalization of pyridazine-related structures.

| Derivatizing Reagent/Method | Specific Application | Resulting Functionalization | Reference |

| Arylboronic acids (in Suzuki-Miyaura coupling) | Synthesis of kinase inhibitors and antiviral agents | Forms C-C bonds, introducing aryl groups to the pyridazine core. | |

| tert-Butylamine (as a bifunctional additive in Ni-catalyzed photoredox reactions) | C-O and C-N bond formation | Enables cross-coupling with phenols, aliphatic alcohols, anilines, and other nucleophiles. | uni-regensburg.de |

| Phenoxides (in nucleophilic substitution) | Development of NPBWR1 antagonists | Introduction of aryloxy groups at specific positions on the pyridazinone core. | nih.gov |

| i-PrMgCl (in bromine-magnesium exchange) | Functionalization of pyridazin-3(2H)-ones | Allows for the introduction of various electrophiles at specific carbon centers. | researchgate.net |

| Chloroacetyl chloride | Synthesis of functionalized thieno[2,3-b]pyridines | Acylation of the amino group to create an intermediate for further cyclization reactions. | sciforum.net |

Applications of 4,6 Dibromopyridazin 3 Amine in Complex Molecule Synthesis

Role as a Versatile Building Block in Heterocyclic Chemistry

In the field of heterocyclic chemistry, starting materials that offer multiple, selectively addressable reactive sites are highly prized. sigmaaldrich.com Amines, in particular, are recognized as indispensable building blocks in organic synthesis due to their reactivity and functional diversity. ijrpr.com 4,6-Dibromopyridazin-3-amine exemplifies such a building block, with its three distinct functional sites—the amino group and two chemically non-equivalent bromine atoms—providing a platform for constructing a wide array of novel heterocyclic compounds. sigmaaldrich.comapolloscientific.co.uk

The arrangement of reactive groups on the this compound scaffold makes it an ideal precursor for the synthesis of fused pyridazine (B1198779) systems. Fused heterocycles are of significant interest in medicinal chemistry. The amino group and the adjacent bromine atom at the 4-position can participate in intramolecular or intermolecular cyclization reactions to form new rings fused to the pyridazine core. For instance, synthetic strategies leading to fused systems like pyrido[3,4-c]pyridazines often involve cyclization sequences starting from appropriately substituted pyridines or pyridazines. mdpi.com Similarly, the synthesis of triazolo[4,3-b]pyridazines has been reported from related pyridazine precursors. researchgate.net The reactivity of this compound allows it to be a key starting material for analogous transformations, leading to the formation of polycyclic systems such as pyridopyrimidines and pyrazolopyridines. nih.gov

The two bromine atoms on the this compound ring are susceptible to substitution through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. researchgate.net This reactivity allows for the controlled, stepwise introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at specific positions on the pyridazine core. This capability is crucial for exploring diverse chemical space, as different substituents can dramatically alter a molecule's physical, chemical, and biological properties. vulcanchem.com An efficient method for preparing disubstituted 3-aminopyridazines has been demonstrated starting from the related compound 4-bromo-pyridazine-3,6-dione, utilizing a combination of amination and palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This strategy highlights the potential for creating libraries of novel compounds from a common, multifunctional scaffold.

Below is a table illustrating the potential for creating diverse polysubstituted pyridazines from this compound using common cross-coupling reactions.

| Starting Material | Reaction Type | Reagent Example | Potential Product Structure |

| This compound | Suzuki Coupling | Phenylboronic acid | 4-Bromo-6-phenylpyridazin-3-amine |

| This compound | Sonogashira Coupling | Ethynyltrimethylsilane | 4-Bromo-6-(trimethylsilylethynyl)pyridazin-3-amine |

| 4-Bromo-6-phenylpyridazin-3-amine | Buchwald-Hartwig Amination | Morpholine | 4-(Morpholin-4-yl)-6-phenylpyridazin-3-amine |

| This compound | Stille Coupling | Tributyl(thiophen-2-yl)stannane | 4-Bromo-6-(thiophen-2-yl)pyridazin-3-amine |

This table is illustrative of the synthetic potential and does not represent experimentally verified reactions for this specific substrate.

Beyond serving as a core scaffold, this compound can act as a precursor for other heterocyclic systems. The pyridazine ring itself can undergo ring-opening or rearrangement reactions under specific conditions. researchgate.net More commonly, the functional groups attached to the pyridazine core can be elaborated into new rings. For example, the amino group can be transformed into a hydrazone, which can then be cyclized to form a triazole ring. beilstein-journals.org The bromine atoms can be replaced with other functional groups that can then participate in cyclization reactions to build additional azacyclic or heteroaromatic rings, expanding the structural diversity of the resulting molecules. mdpi.com

Synthesis of Polysubstituted Pyridazine Scaffolds for Diverse Chemical Space Exploration

Pharmaceutical Scaffold Research and Drug Candidate Synthesis

The pyridazine core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. sigmaaldrich.comresearchgate.net Compounds containing the pyridazine scaffold have been investigated for various therapeutic applications. guidechem.commdpi.com The synthetic versatility of this compound makes it a highly relevant starting material for the discovery of new drug candidates. guidechem.com

Rational drug design often involves the creation of a library of compounds based on a central scaffold. nih.gov this compound is an excellent starting point for such a library. By using sequential cross-coupling reactions, chemists can systematically vary the substituents at the 4- and 6-positions, while the amino group at the 3-position can be kept constant or further modified. researchgate.netnih.gov This approach allows for the efficient generation of a large number of structurally related analogues. These libraries can then be screened against biological targets to identify lead compounds. For example, replacing the double bond in known bioactive molecules with a pyridazine ring is a strategy used to create novel analogues with potentially improved properties. researchgate.net

The following table demonstrates how a drug candidate library could be designed around the this compound core.

| Core Scaffold | R1 (Position 6) | R2 (Position 4) | Potential Therapeutic Target Area |

| 3-Aminopyridazine (B1208633) | Phenyl | Bromo | Kinase Inhibition |

| 3-Aminopyridazine | 4-Fluorophenyl | Bromo | Enzyme Inhibition guidechem.com |

| 3-Aminopyridazine | Thiophenyl | Phenyl | Anticancer mdpi.com |

| 3-Aminopyridazine | Pyridinyl | Cyclopropyl | CNS Disorders |

This table is for illustrative purposes to show the concept of a chemical library and does not imply confirmed activity for these specific structures.

Once a lead compound is identified from a library, the next step is to understand its structure-activity relationship (SAR). nih.gov SAR studies aim to determine how specific structural features of a molecule contribute to its biological activity. osti.gov The library of compounds synthesized from this compound is ideally suited for this purpose. By comparing the biological activities of analogues with different substituents at the 4- and 6-positions, researchers can identify which groups enhance potency, selectivity, or other desirable properties. researchgate.netnih.gov For example, SAR studies on ferrocene-containing pyridazinone derivatives have demonstrated how modifying the scaffold can lead to significant antiproliferative effects. mdpi.com This systematic approach allows for the optimization of the lead compound into a viable drug candidate with improved efficacy and a better pharmacological profile. nih.gov

Development of Bioactive Heterocyclic Compounds

This compound serves as a crucial building block in the creation of diverse heterocyclic compounds with notable biological activities. mdpi.com The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, is a common feature in many biologically active molecules. vulcanchem.com The presence of bromine atoms at the 4 and 6 positions, along with an amine group at the 3 position, provides multiple reactive sites for further chemical modifications, allowing for the synthesis of a wide array of derivatives. vulcanchem.com

The development of kinase inhibitors is a prominent area where this compound and similar structures are utilized. Kinase inhibitors are a class of targeted therapy that block the action of enzymes called kinases, which are involved in cell signaling and growth. By inhibiting these enzymes, the growth and spread of cancer cells can be controlled. For instance, research has shown that substituted pyrimido[5,4-d]pyrimidines, which can be synthesized from precursors like this compound, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These compounds demonstrate the importance of the arrangement of nitrogen atoms within the heterocyclic structure for potent inhibitory activity. nih.gov

Furthermore, the synthesis of novel disubstituted pyrido[3,4-b]pyrazines has been explored for designing protein kinase inhibitors. rsc.org Structure-activity relationship (SAR) studies have identified key pharmacophoric groups that can be introduced onto the core structure to enhance binding to therapeutic targets. rsc.org While not directly mentioning this compound, the synthetic strategies employed are applicable to this compound for generating libraries of potential kinase inhibitors. The general approach often involves palladium-catalyzed cross-coupling reactions to introduce various substituents at the bromine positions.

The versatility of amino- and bromo-substituted pyridazines extends to the synthesis of other bioactive compounds as well. For example, they are used in the development of compounds targeting neurological disorders and as probes in biochemical assays. The ability to functionalize the pyridazine ring at multiple positions allows for the fine-tuning of the molecule's properties to achieve desired biological effects.

Table 1: Examples of Bioactive Heterocyclic Scaffolds Synthesized from Pyridazine Precursors

| Bioactive Scaffold | Therapeutic Target/Application | Synthetic Approach |

| Pyrimido[5,4-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors | Cyclization and substitution reactions |

| Pyrido[3,4-b]pyrazines | Protein Kinase Inhibitors | Palladium-catalyzed cross-coupling reactions |

| Phenylpyrazalopyrimidines | Src Kinase Inhibitors | Multi-step synthesis involving cyclocondensation |

Mitigation of Potential Nitrosamine (B1359907) Formation in Pharmaceutical Processes

Nitrosamines are a class of compounds that are considered probable human carcinogens. Their formation in pharmaceutical products is a significant concern for regulatory agencies and manufacturers. fda.gov Nitrosamines can form when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrite, under acidic conditions. fda.govspecchemonline.com The active pharmaceutical ingredient (API) itself, or impurities and degradants, can be a source of these amines. fda.gov

While this compound is a primary amine, the processes and conditions it undergoes during complex molecule synthesis could potentially lead to the formation of nitrosamine impurities if secondary or tertiary amine intermediates are formed or if such amines are present as reagents or impurities. For instance, certain reactions might involve the transformation of the primary amine to a secondary or tertiary amine before subsequent steps.

Strategies to mitigate nitrosamine formation are crucial in pharmaceutical manufacturing. These strategies include:

Controlling Raw Materials: Using raw materials with low levels of nitrites and nitrosating agents is a primary step. usp.org

Process Optimization: Modifying reaction conditions, such as pH and temperature, can minimize nitrosamine formation. For example, nitrosation is often more rapid under acidic conditions. efpia.eu Avoiding high temperatures during drying steps can also be beneficial. specchemonline.com

Use of Inhibitors: Antioxidants like ascorbic acid and ferulic acid have been shown to inhibit nitrosamine formation by scavenging nitrosating agents. usp.orgpharmaexcipients.com

Formulation Strategies: For the final drug product, strategies like using direct compression instead of wet granulation can reduce exposure to moisture and heat, thereby lowering the risk of nitrosamine formation. specchemonline.com

The risk of nitrosamine formation is dependent on the specific manufacturing process and the presence of vulnerable amines and nitrosating agents. efpia.eu Therefore, a thorough risk assessment is essential for any process involving compounds like this compound that are used to synthesize APIs.

Applications in Agrochemical Development as an Intermediate

The structural features of this compound also make it a valuable intermediate in the development of new agrochemicals. Many successful herbicides and fungicides contain heterocyclic rings, and the pyridazine core is no exception. The ability to introduce different functional groups onto the pyridazine ring allows for the creation of a wide range of molecules with potential herbicidal or fungicidal activity.

The synthesis of agrochemicals often parallels the strategies used in pharmaceutical development, employing catalytic cross-coupling reactions to build molecular complexity. The bromine atoms on this compound are ideal handles for such reactions, enabling the introduction of various aryl, alkyl, or other functional groups that can modulate the biological activity of the resulting compound.

Potential in Materials Science and Functional Material Development

The applications of amine-containing heterocyclic compounds are not limited to the life sciences. These molecules also have potential in the field of materials science for the development of functional materials. ijrpr.com The electronic and optical properties of these compounds can be tuned by modifying their molecular structure.

Derivatives of this compound could potentially be used in the synthesis of:

Organic Light-Emitting Diodes (OLEDs): The pyridazine core can be incorporated into larger conjugated systems to create materials with specific photophysical properties suitable for use in OLEDs.

Organic Semiconductors: The ability to functionalize the pyridazine ring allows for the design of molecules with tailored electronic properties for use in organic field-effect transistors (OFETs) and other electronic devices.

Sensors: The amine group and the nitrogen atoms in the pyridazine ring can act as binding sites for metal ions or other analytes, making these compounds potential building blocks for chemical sensors.

The development of new materials from pyridazine derivatives is an emerging area of research, and the full potential of compounds like this compound in this field is still being explored.

Computational Chemistry and Theoretical Investigations of 4,6 Dibromopyridazin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the molecular properties of 4,6-Dibromopyridazin-3-amine. These methods model the electronic behavior of the molecule to predict its chemical nature.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic distribution, and reactivity of molecules. For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular geometry and the distribution of electron density.

Reactivity descriptors derived from DFT calculations help predict how the molecule will interact in chemical reactions. These descriptors can identify the most likely sites for nucleophilic or electrophilic attack, guiding synthetic strategies such as cross-coupling reactions or substitutions. For related brominated pyridines, DFT has been used to predict site-specific reactivity, which is crucial when multiple reactive sites are present.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of both electron-donating (amine) and electron-withdrawing (bromine) groups is expected to influence this gap.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A high hardness value corresponds to high stability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui functions are another tool used in DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions analyze the change in electron density at a specific point when the total number of electrons in the system changes.

Table 1: Illustrative Global Reactivity Descriptors Calculated from Frontier Orbitals (Note: The following values are illustrative for a heterocyclic amine and not specific experimental or calculated data for this compound.)

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

Quantum chemical calculations are highly effective in predicting spectroscopic properties. By calculating vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of this compound. This theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational modes. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to help interpret experimental NMR spectra. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum.

Conformational preferences are determined by calculating the relative energies of different possible spatial arrangements (conformers) of the molecule. For this compound, this would primarily involve the orientation of the amine group relative to the pyridazine (B1198779) ring. While the pyridazine ring itself is largely planar, the amine group may have some rotational freedom. Computational methods can identify the lowest energy (most stable) conformation and the energy barriers to rotation.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps, Fukui Functions)

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of single molecules, molecular modeling and dynamics extend these investigations to simulate the behavior of molecules over time and in complex environments.

Computational modeling is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution, DFT can be used to map the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies at each point along the reaction coordinate, an energy profile can be constructed.

These simulations provide the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is crucial for understanding reaction kinetics. For instance, in a study of a related dibromo-pyridazinone, DFT modeling was used to explore the pathways of sequential coupling reactions, revealing the specific role of the organometallic reagents and intermediates. Such simulations can clarify why certain products are formed preferentially and can be used to optimize reaction conditions.

A detailed conformational analysis can reveal the flexibility of the molecule and the relative populations of different conformers at thermal equilibrium. This is important as the specific conformation of a molecule can influence its reactivity and biological activity.

Furthermore, this compound can potentially exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. The primary form is the amino tautomer (this compound), but it could potentially exist in equilibrium with an imino tautomer (e.g., 4,6-Dibromo-2,3-dihydropyridazin-3-imine).

Computational chemistry can be used to calculate the relative energies and stabilities of these different tautomers. These calculations can be performed in the gas phase and in different solvents to understand how the environment influences the tautomeric equilibrium. The results can predict which tautomer is likely to be dominant under specific conditions, which is essential for understanding its chemical behavior.

Simulation of Reaction Mechanisms and Pathways

Prediction of Reactivity and Selectivity through Computational Descriptors

Computational descriptors derived from methods like Density Functional Theory (DFT) are instrumental in predicting the reactivity and selectivity of this compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps.

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that dictate a molecule's ability to donate or accept electrons. frontiersin.org For pyridazine derivatives, the HOMO is typically destabilized compared to other diazines, resulting in a smaller HOMO-LUMO gap. frontiersin.org This smaller energy gap suggests higher reactivity. researchgate.net The substitution pattern on the pyridazine ring significantly influences these energy levels. For instance, electron-withdrawing groups, such as the bromo substituents in this compound, generally lower both HOMO and LUMO energies, enhancing the aromaticity of the parent heterocycle. tubitak.gov.trtubitak.gov.tr Conversely, electron-donating groups like the amino group can raise the HOMO energy and decrease the ring's aromaticity. tubitak.gov.tr

Molecular electrostatic potential (MEP) maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.net In pyridine (B92270) derivatives, regions with negative potential (often colored red or yellow) are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the pyridazine ring and the amino group are expected to be regions of negative potential, while the hydrogen atoms and areas near the bromine atoms may exhibit positive potential.

Fukui functions (f(r)) offer a more quantitative measure of reactivity at specific atomic sites. wikipedia.orgscm.com These functions are derived from the change in electron density as an electron is added or removed. faccts.de

f+(r) : Indicates susceptibility to nucleophilic attack.

f-(r) : Indicates susceptibility to electrophilic attack.

f0(r) : Indicates susceptibility to radical attack.

Analysis of Fukui functions can pinpoint which atoms in the this compound molecule are most likely to participate in different types of reactions. However, it's important to note that the presence of certain groups, like nitro groups in aromatic systems, can lead to negative Fukui function values, which requires careful interpretation. mdpi.com

| Descriptor | Predicted Value/Observation | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively high (destabilized) | Indicates electron-donating ability. frontiersin.org |

| LUMO Energy | Relatively low | Indicates electron-accepting ability. frontiersin.org |

| HOMO-LUMO Gap (ΔEH-L) | Small | Suggests higher chemical reactivity. frontiersin.orgresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative potential around N atoms and amino group; Positive potential around H atoms and near Br atoms. | Identifies nucleophilic and electrophilic centers. researchgate.netresearchgate.net |

| Fukui Functions (f(r)) | Specific atomic sites will have higher values for f+, f-, or f0. | Quantifies site-specific reactivity for nucleophilic, electrophilic, or radical attack. wikipedia.orgfaccts.de |

Structure-Activity Relationship (SAR) Prediction via Computational Approaches

Computational methods are invaluable for predicting the Structure-Activity Relationships (SAR) of this compound derivatives, thereby guiding the design of molecules with enhanced biological activity. nih.gov SAR studies investigate how modifications to the chemical structure of a compound affect its biological efficacy. nih.gov

For pyridazine and related heterocyclic systems, computational SAR analyses have revealed key structural features that influence activity. For example, in a series of 4-aminoquinoline (B48711) antiplasmodials, electron-withdrawing groups at the 7-position were found to correlate with biological activity. nih.gov Similarly, for pyridazine derivatives, the nature and position of substituents play a crucial role. The bromine atoms and the amino group in this compound are key pharmacophoric features that can be modified to tune the molecule's interaction with biological targets.

A review of pyridine derivatives with antiproliferative activity showed that the presence and positions of -OMe, -OH, -C=O, and -NH2 groups enhanced their activity, while halogen atoms or bulky groups tended to decrease it. nih.govscilit.com This suggests that while the bromine atoms in this compound are important for its core structure and reactivity, their replacement with other functional groups could be a strategy to enhance specific biological activities.

Docking simulations are a powerful computational tool used in SAR to predict the binding affinity and orientation of a ligand (like a derivative of this compound) within the active site of a target protein. nih.govresearchgate.net By modeling these interactions, researchers can rationalize the observed SAR and design new derivatives with improved binding characteristics.

| Structural Modification | Predicted Effect on Activity | Rationale |

|---|---|---|

| Introduction of electron-withdrawing groups | Potentially enhances certain biological activities. | Modulates the electronic properties and binding interactions of the molecule. nih.gov |

| Replacement of halogens with -OH, -OMe, -C=O, -NH2 | May increase antiproliferative activity. | These groups can form favorable hydrogen bonds and other interactions with target proteins. nih.govscilit.com |

| Addition of bulky groups | May decrease activity. | Can cause steric hindrance within the binding site of a biological target. nih.govscilit.com |

| Variation of substituents on a phenyl ring attached to the pyridazine core | Can significantly impact potency. | Affects properties like lipophilicity and electronic distribution, influencing target binding. nih.gov |

Integration of Machine Learning in Chemical Reaction Prediction and Design

Machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and the design of novel synthetic pathways. beilstein-journals.org For systems involving pyridazine derivatives, ML models can be trained on large datasets of chemical reactions to learn the complex relationships between reactants, reagents, conditions, and the resulting products and yields. researchgate.netresearchgate.net

Graph transformer neural networks (GTNNs) and other deep learning architectures have shown promise in predicting chemical reactivity with high accuracy. chemrxiv.org These models can take the 3D structures of molecules like this compound and its potential reaction partners as input to predict the likelihood and outcome of a reaction. This in silico screening can prioritize experiments, saving time and resources. chemrxiv.org

ML can also be applied to multitask reaction predictions, including forward reaction prediction (predicting products), retrosynthesis (predicting reactants), and reagent prediction. nih.gov By framing these tasks as a machine translation problem (e.g., translating reactant SMILES strings to product SMILES strings), models can be developed to assist in the design of synthetic routes to novel this compound derivatives.

Furthermore, ML algorithms can be used to optimize reaction conditions by building surrogate models from experimental data to identify the optimal temperature, solvent, catalyst, and other variables to maximize yield and purity. beilstein-journals.org This approach has been successfully applied to pyridazine compounds to predict their performance as corrosion inhibitors, demonstrating the broad applicability of ML in this area of chemistry. researchgate.netresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for 4,6 Dibromopyridazin 3 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4,6-dibromopyridazin-3-amine derivatives. ipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H), carbons (¹³C), and nitrogens (¹⁵N). ipb.ptnih.gov

¹H NMR: In the ¹H NMR spectrum of a this compound derivative, the chemical shifts of the protons provide insight into their electronic environment. For instance, aromatic protons on the pyridazine (B1198779) ring will appear at distinct chemical shifts influenced by the bromine and amine substituents. The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., singlets, doublets, triplets) reveal the number of neighboring protons.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the derivative will produce a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and the nature of the attached atoms. For example, carbons bonded to electronegative bromine atoms will be shifted downfield.

¹⁵N NMR: Given the presence of three nitrogen atoms in the pyridazine ring and the amine group, ¹⁵N NMR spectroscopy is a particularly valuable tool. usn.nonih.gov It directly probes the chemical environment of the nitrogen atoms, offering insights into their hybridization states and involvement in hydrogen bonding or electronic resonance. usn.nonih.gov The chemical shifts of the pyridazine nitrogens will differ significantly from the amine nitrogen. nih.govrsc.org

Advanced 2D NMR Techniques: For more complex derivatives, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques establish correlations between different nuclei, allowing for the unambiguous assignment of all proton, carbon, and sometimes nitrogen signals, thereby confirming the complete molecular structure. ipb.pt

Table 1: Representative NMR Data for Pyridazine and Amine Moieties

| Nucleus | Type of Derivative | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (pyridazine ring) | 7.0 - 9.0 | Dependent on substitution pattern. |

| Amine (NH₂) | 5.0 - 8.0 | Broad signal, position can vary with solvent and concentration. | |

| ¹³C | Aromatic (pyridazine ring) | 120 - 160 | Carbons attached to bromine will be in the lower end of this range. |

| ¹⁵N | Pyridazine Ring | 250 - 350 | Sensitive to substitution and electronic effects. rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS/MS, MALDI-MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. uni-saarland.de It also provides valuable structural information through the analysis of fragmentation patterns. miamioh.edulibretexts.org